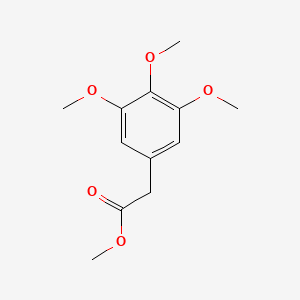

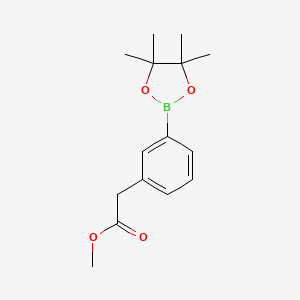

(E)-tert-Butyl 4-methylbenzylidenecarbamate

Vue d'ensemble

Description

The compound "(E)-tert-Butyl 4-methylbenzylidenecarbamate" is not directly mentioned in the provided papers. However, the papers discuss related compounds and synthetic strategies that could be relevant to the understanding of similar tert-butyl carbamate compounds. For instance, the asymmetric synthesis of tert-butyl carbamate derivatives with functionalized cyclopentane structures is reported, which could provide insights into the synthesis of other tert-butyl carbamate compounds . Additionally, the synthesis of a tert-butyl carbamate with an amino-substituted methoxyphenyl group is described, which is an important intermediate in biologically active compounds . These studies highlight the significance of tert-butyl carbamate derivatives in medicinal chemistry and their complex synthetic routes.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is often achieved through multi-step reactions. In one study, a domino reaction involving Michael addition, intramolecular cyclisation, and selective hydrolysis is used to synthesize orthogonally functionalized cyclopentane derivatives . Another study describes a three-step synthesis involving acylation, nucleophilic substitution, and reduction to produce a tert-butyl carbamate intermediate used in the synthesis of biologically active compounds . These methods demonstrate the complexity and precision required in the synthesis of tert-butyl carbamate derivatives.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized using various spectroscopic methods and X-ray crystallography. For example, Schiff base compounds derived from tert-butyl carbamate precursors are characterized using FTIR, 1H and 13C NMR spectroscopy, and their crystal structures are determined by X-ray crystallographic analysis . These analyses reveal the presence of intramolecular hydrogen bonding, which can influence the stability and reactivity of the compounds.

Chemical Reactions Analysis

The chemical reactivity of tert-butyl carbamate derivatives can be influenced by their molecular structure. The presence of intramolecular hydrogen bonds, as observed in some of the synthesized compounds, can affect the compounds' behavior in subsequent chemical reactions . The studies do not directly address the chemical reactions of "(E)-tert-Butyl 4-methylbenzylidenecarbamate," but the reported reactivity of related compounds can provide a basis for predicting its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are closely related to their molecular structures. The studies provide detailed characterization of the synthesized compounds, which includes thermal properties and molecular geometry . These properties are essential for understanding the behavior of these compounds under different conditions and for their potential applications in various fields, such as pharmaceuticals.

Applications De Recherche Scientifique

Organic Synthesis Methodologies

Research has demonstrated the utility of tert-butyl and related compounds in organic synthesis, particularly in highly diastereoselective and stereodivergent reactions. For example, a study by Csatayová et al. (2011) highlights the application of tert-butyl sorbate and related compounds in the asymmetric synthesis of 3,6-dideoxy-3-amino-L-talose, showcasing their effectiveness in aminohydroxylation and dihydroxylation reactions (Csatayová et al., 2011). Similarly, Davies et al. (2009) employed tert-butyl (E)-3-(2'-aminophenyl)propenoate in a tandem conjugate addition/cyclization protocol for generating 2-aryl-4-aminotetrahydroquinoline-3-carboxylic acid derivatives, demonstrating the compounds' utility in facilitating complex chemical transformations with high diastereo- and enantioselectivity (Davies et al., 2009).

Polymer Stabilization

The stabilizing mechanism of tert-butyl-based compounds for polymers has also been a focus of scientific research. Yachigo et al. (1988) explored the effectiveness of 2-Tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate as a thermal stabilizer for butadiene type polymers, highlighting a unique bifunctional mechanism that traps polymer radicals and facilitates fast hydrogen transfer, resulting in stable phenoxyl radicals (Yachigo et al., 1988).

Material Science

In the realm of material science, compounds like "(E)-tert-Butyl 4-methylbenzylidenecarbamate" have been utilized in the development of novel materials with potential applications in sensor technology and polymer chemistry. For instance, the synthesis and characterization of new monomeric antioxidants containing hindered phenol for protecting polypropylene against thermal oxidation demonstrate the compounds' potential in enhancing the durability and lifespan of polymeric materials (Pan et al., 1998).

Safety And Hazards

Studies have raised the issue that enzacamene acts as an endocrine disruptor . There is controversy about the estrogenic effects of enzacamene and while one study showed only a relatively minor effect . In addition, there is some evidence that enzacamene may suppress the pituitary-thyroid axis, leading to hypothyroidism .

Orientations Futures

The potential adverse effects of UV-filter pollution in marine environments have been the focus of research in recent years . This systematic review aims to determine the extent of this emerging problem, both quantitatively and qualitatively, combining temporal and science mapping analyses to explore the development of the field of UV-filters in the marine environment . This review highlights the need for more research efforts to fill the knowledge gaps on the realistic effects these compounds may have when considered individually, in combination, or as subsequent exposures .

Propriétés

IUPAC Name |

tert-butyl (NE)-N-[(4-methylphenyl)methylidene]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-10-5-7-11(8-6-10)9-14-12(15)16-13(2,3)4/h5-9H,1-4H3/b14-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMZMZVHKHOHPH-NTEUORMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=N/C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70459445 | |

| Record name | tert-Butyl [(E)-(4-methylphenyl)methylidene]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-tert-Butyl 4-methylbenzylidenecarbamate | |

CAS RN |

479423-39-7 | |

| Record name | tert-Butyl [(E)-(4-methylphenyl)methylidene]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate](/img/structure/B1310611.png)

![Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1310612.png)

![(2S)-3-[(4-methoxyphenyl)methoxy]-2-methylpropan-1-ol](/img/structure/B1310621.png)

![Spiro[chroman-2,1'-cyclohexan]-4-one](/img/structure/B1310622.png)